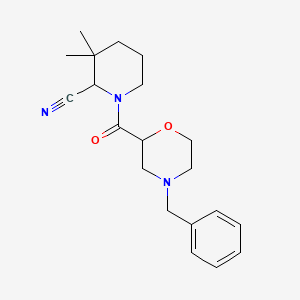

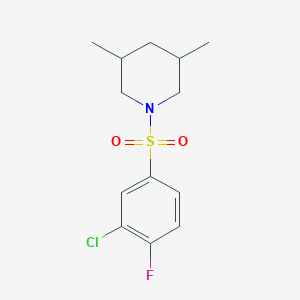

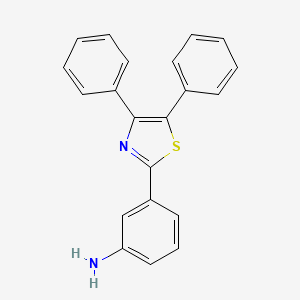

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related sulfonamide compounds involves the interaction of specific sulfonamide precursors with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms. For instance, Rublova et al. (2017) synthesized two new structural isomers by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the steps involved in obtaining such compounds and their molecular-electronic structure through X-ray diffraction and ab initio quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

Detailed molecular structure analyses, such as those conducted by Jacobs, Chan, and O'Connor (2013), provide insights into the molecular and supramolecular structures of related sulfonamide compounds. Their work on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides offers a comparative study on molecular conformations and hydrogen bonding, shedding light on the intricate molecular arrangements (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional group transformations. Dohmori (1964) explored the rearrangement reactions of N-substituted benzenesulfonamide derivatives with alkali, providing a basis for understanding the chemical behavior of these compounds under different conditions (Dohmori, 1964).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Chemistry : Benzenesulfonamide, a related compound, serves as a powerful Directed Metalation Group (DMG) in organic synthesis. It is used in arylsulfonamides using the Directed ortho Metalation (DoM) methodology for producing heterocyclic compounds and in various rearrangements and new developments in chemical synthesis (Familoni, 2002).

Potential in Drug Development : Sulfonamide derivatives have been explored for their potential in medicinal applications, such as antibacterial agents. Some specific benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Ratrey et al., 2021).

Applications in Molecular Structure and Function Studies : The molecular structure of certain benzenesulfonamide derivatives has been studied, revealing extensive intra- and intermolecular hydrogen bonds. These studies are crucial for understanding the chemical and physical properties of these compounds (Siddiqui et al., 2008).

Inhibitory Activity in Biochemical Processes : Sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoenzymes, which are important in many physiological processes. This research has implications for the development of new drugs and therapeutic agents (Mishra et al., 2016).

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4S2/c1-9(2)15-22(19,20)14-11(4)8-10(3)13(12(14)5)16(6)21(7,17)18/h8-9,15H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZBSZASCHVJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)